molecular formula C11H17NO B3120101 4-[(Butylamino)methyl]phenol CAS No. 259735-07-4

4-[(Butylamino)methyl]phenol

Cat. No.: B3120101
CAS No.: 259735-07-4
M. Wt: 179.26 g/mol
InChI Key: JFLBZGZQRGKIGA-UHFFFAOYSA-N
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Description

4-[(Butylamino)methyl]phenol hydrochloride is an organic compound with the CAS Number 33597-22-7 and a molecular weight of 215.72. Its molecular formula is C11H18ClNO . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. The specific research applications and mechanism of action for this compound hydrochloride are not extensively documented in the general scientific literature. Researchers are often interested in analogous C-terminally modified peptides and small molecules for their potential biological activities. For instance, minor structural changes at a molecule's terminus can significantly impact its binding properties, folding, and overall pharmacokinetics . Similarly, modifying a terminal group can alter a compound's hydrophobicity and its ability to form intramolecular hydrogen bonds, which in turn can influence its conformational stability and interaction with biological targets . The primary research value of this compound hydrochloride may be derived from its chemical structure, making it a potential building block or intermediate in synthetic organic chemistry or medicinal chemistry projects. Investigators are encouraged to consult specialized literature and conduct their own profiling to determine its suitability for specific studies, such as in the development of novel synthetic pathways or as a precursor for more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-8-12-9-10-4-6-11(13)7-5-10/h4-7,12-13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLBZGZQRGKIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Approaches

The synthesis of 4-[(Butylamino)methyl]phenol can be achieved through several direct methods, each employing different precursors and reaction mechanisms. These approaches range from classic condensation reactions to modern transition-metal-catalyzed processes.

Condensation Reactions, Including Mannich-Type Reactions

The Mannich reaction is a prominent method for the aminomethylation of phenols, providing a direct route to compounds like this compound. uio.no This type of reaction involves the aminoalkylation of an acidic proton located on an active hydrogen compound. In the context of phenol (B47542) synthesis, the reaction typically occurs at the ortho and para positions relative to the hydroxyl group. uio.nochinesechemsoc.org The aminomethylation of phenols can be achieved using formaldehyde (B43269) and amines under acidic conditions. uio.no

A general approach involves the reaction of a phenol (such as p-cresol (B1678582), if subsequent modification is planned, or phenol itself), formaldehyde, and a primary or secondary amine. rug.nlgoogle.com For the specific synthesis of this compound, the reactants would be phenol, formaldehyde, and n-butylamine. The reaction forms an iminium ion intermediate, which is then attacked by the electron-rich phenol ring. chinesechemsoc.org The regioselectivity of the Mannich reaction, favoring either the ortho or para position, is influenced by the substituents on the phenol and the reaction conditions. uio.no For instance, the aminomethylation of phenol itself can yield a mixture of ortho and para isomers. chinesechemsoc.org

Recent advancements include the use of specific catalytic systems to improve efficiency and selectivity. A Brønsted acid-catalyzed method has been reported for the ortho-selective aminomethylation of free phenols with N,O-acetals, which act as precursors to the reactive iminium ion. mdpi.com Another approach utilizes hexafluoroisopropanol (HFIP) as a promoting medium for the intermolecular crosslinking of phenols and alkyl amines with formaldehyde. chinesechemsoc.org

A study on the synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, a related compound, involves the condensation of 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine (B145610) in an alcoholic medium at 80°C to 90°C. prepchem.com This illustrates the fundamental components of the Mannich reaction for producing substituted hydroxybenzylamines.

Reduction of Iminium Intermediates in Aminomethylation

A key strategy in synthesizing aminomethylated phenols involves the in-situ formation and subsequent reduction of an imine or iminium intermediate. rug.nl This two-step, one-pot procedure offers a versatile route to the target compounds.

One pathway begins with the condensation of an aminomethylated salicylaldehyde (B1680747) with a primary amine to form an aminomethylated imine, which is then reduced to the corresponding amine. rug.nl A more direct approach is the reductive amination of an appropriate aldehyde with the desired amine. For the synthesis of the parent compound, 4-hydroxybenzylamine (B1666329), p-hydroxybenzaldehyde is reacted with ammonia (B1221849) in the presence of a catalyst like Raney nickel under hydrogen pressure. prepchem.com To synthesize the N-butyl derivative, this process can be adapted by using n-butylamine instead of ammonia.

A detailed procedure for the synthesis of 4-hydroxybenzylamine involves passing ammonia into an ethanol (B145695) solution containing p-hydroxybenzaldehyde and Raney nickel, followed by hydrogenation in an autoclave. prepchem.com Another documented synthesis of 4-aminomethyl-phenol (4-hydroxybenzylamine) uses a solution of 4-hydroxybenzaldehyde (B117250) in methanol (B129727) with Raney nickel and aqueous ammonia, stirred under a hydrogen atmosphere.

Table 1: Reductive Amination for Synthesis of 4-Hydroxybenzylamine
PrecursorAmine SourceCatalystSolventConditionsProductYieldReference
p-HydroxybenzaldehydeAmmoniaRaney NickelEthanolRoom temp, 100 atm H₂4-Hydroxybenzylamine85% prepchem.com

This reductive amination pathway fundamentally relies on the formation of an imine from the aldehyde and amine, which is then immediately reduced to the final amine product.

Alkylation Reactions of Phenolic Precursors

Alkylation reactions provide another synthetic avenue. This can involve either the alkylation of the phenol ring or the N-alkylation of an amine precursor. The Friedel-Crafts alkylation of phenols is a well-established industrial process, typically used for introducing alkyl groups onto the aromatic ring. whiterose.ac.uk For example, p-cresol can be alkylated with tert-butyl alcohol using various catalysts. researchgate.netepfl.ch

A more direct route to this compound would involve the N-alkylation of 4-hydroxybenzylamine with a butylating agent. The reaction of phenols with the n-butyl ester of methanesulfonic acid has also been described as a method for alkylation. rsc.org Alternatively, N-alkylation of amides with alcohols, catalyzed by ruthenium complexes, has been demonstrated, where formamide (B127407) reacted with l-butanol to yield N-butylformamide. researchgate.net This suggests that similar catalytic systems could potentially be used for the direct N-alkylation of 4-hydroxybenzylamine with butanol.

Hydroxylation of Aryl Halides (e.g., Electrochemical, Transition-Metal Catalyzed)

The synthesis of phenols through the hydroxylation of aryl halides is a powerful modern technique, often relying on transition-metal catalysis. beilstein-journals.orgresearchgate.netmdpi.com This method would start with an N-butyl-4-halobenzylamine, such as N-butyl-4-chlorobenzylamine, and convert the halogen to a hydroxyl group.

Palladium-catalyzed C–O coupling reactions between aryl halides and a hydroxide (B78521) source (like KOH) have been developed. beilstein-journals.org These reactions can convert a wide range of aryl bromides and chlorides to their corresponding phenols. beilstein-journals.org Similarly, copper-catalyzed systems, sometimes using non-toxic and inexpensive solvents like PEG-400, can effectively transform aryl iodides into phenols. beilstein-journals.orgdoi.org Nickel-catalyzed hydroxylations have also emerged as a viable method, capable of using water as the hydroxyl source. researchgate.net

The choice of catalyst and reaction conditions is crucial for success and can be tailored to the specific substrate.

Table 2: Examples of Transition-Metal-Catalyzed Hydroxylation of Aryl Halides
Catalyst SystemHydroxide SourceSubstrate ScopeKey FeaturesReference
Pd₂(dba)₃ / Biphenylphosphine LigandKOHAryl bromides and chloridesHigh yields at 100°C beilstein-journals.org
CuI / PEG-400KOHAryl iodidesPEG-400 acts as both ligand and solvent beilstein-journals.org
Nickel Catalysis / PhSiH₃Water(Hetero)aryl halidesProvides access to multifunctional phenols researchgate.net
Copper CatalysisMOH (Metal Hydroxide)Activated and unactivated aryl iodides/bromidesDirect conversion using metal hydroxide salts researchgate.net

Preparation from Diazonium Salts

A classic method for preparing phenols involves the hydrolysis of aryl diazonium salts. byjus.comunacademy.com This process begins with the diazotization of a primary aromatic amine by treating it with nitrous acid (generated from NaNO₂ and HCl) at low temperatures (0–5 °C or 273–278 K). byjus.comunacademy.comgeeksforgeeks.org The resulting diazonium salt is highly reactive and can be hydrolyzed to a phenol by warming with water or dilute acids. byjus.comgeeksforgeeks.orgtestbook.comnptel.ac.in

To synthesize this compound using this method, the required starting material would be 4-[(butylamino)methyl]aniline. This precursor would undergo diazotization, followed by hydrolysis of the intermediate diazonium salt to yield the final phenolic compound. The reaction is typically performed in an acidic solution to keep the resulting phenol in its unionized form. nptel.ac.in

An alternative, milder procedure avoids the high temperatures and acidity of the traditional method. It involves adding cuprous oxide to a solution of the diazonium salt in the presence of cupric nitrate, which can be performed at room temperature in a neutral solution. pitt.edu

Synthesis from Benzene (B151609) Sulfonic Acid

The synthesis of phenols from benzene sulfonic acid is a well-established industrial process. byjus.comunacademy.com The method involves two main steps. First, benzene is sulfonated by reacting it with oleum (B3057394) (fuming sulfuric acid) to produce benzenesulfonic acid. byjus.comvedantu.com Second, the benzenesulfonic acid is fused with molten sodium hydroxide at high temperatures, which results in the formation of sodium phenoxide. byjus.comvedantu.comyoutube.com The final step is the acidification of the sodium phenoxide solution to produce phenol. byjus.comyoutube.com

For the synthesis of this compound, a specifically substituted benzene sulfonic acid would be required as the starting material. The general principle of alkali fusion of a sulfonate to generate a phenoxide remains the core of this synthetic strategy.

Preparation via Cumene (B47948) Hydroperoxide Process

The Cumene Hydroperoxide Process, also known as the Hock process, is the dominant industrial method for synthesizing phenol, a primary precursor for this compound. numberanalytics.comthermofisher.com Discovered in 1944, this process begins with the Friedel-Crafts alkylation of benzene with propene to produce cumene (isopropylbenzene). jove.com

The subsequent steps involve:

Oxidation : Cumene is oxidized with air to form cumene hydroperoxide (CHP) via a radical chain reaction. thermofisher.comjove.com This step is critical and often monitored closely in industrial settings, as CHP is the key intermediate. thermofisher.com

Cleavage : The cumene hydroperoxide is then treated with an acid, typically sulfuric acid, in a cleavage reaction. prutor.ai This acid-catalyzed step involves a hydrolytic rearrangement that yields both phenol and acetone (B3395972) as major products. numberanalytics.comjove.com

While the Cumene process itself does not directly yield this compound, it is fundamental for producing the phenol starting material on an industrial scale. The phenol would then undergo subsequent reactions, such as a Mannich-type reaction with butylamine (B146782) and formaldehyde, to produce the final target compound.

Table 1: Overview of the Cumene (Hock) Process for Phenol Synthesis

StepReactantsCatalyst/ConditionsProductsReference
Alkylation Benzene, PropeneAcid catalyst (e.g., Phosphoric acid)Cumene (Isopropylbenzene) numberanalytics.comjove.com
Oxidation Cumene, Oxygen (from air)Radical initiatorCumene Hydroperoxide (CHP) thermofisher.comjove.comprutor.ai
Cleavage Cumene HydroperoxideStrong acid (e.g., Sulfuric Acid)Phenol, Acetone thermofisher.comprutor.ai

Stereoselective Synthesis of Chiral Aminoalkylphenols

The creation of enantiomerically pure aminoalkylphenols is of significant interest, and various stereoselective methods have been developed. These strategies are crucial for applications where specific stereoisomers are required.

One prominent method involves the diastereoselective addition of organometallic reagents to chiral imines derived from phenols. Research has demonstrated that organolithium reagents can be added to chiral imidoylphenols to prepare enantiopure phenolic Mannich-type bases. nih.gov This reaction is surprisingly effective for this class of imines, proceeding with high yields and diastereoselectivity without the need for Lewis acid or base activation. nih.gov The method is applicable to both aldimines and, more notably, ketimines, allowing for the synthesis of aminophenols with quaternary carbon atoms, which are otherwise difficult to prepare. nih.govacs.org

The choice of the starting chiral imidoylphenol and the specific organolithium reagent allows for the selective synthesis of either diastereomer. nih.govacs.org In some cases, this approach is complementary to stereoselective reduction methods, enabling the preparation of the less abundant diastereomer from a reduction reaction. nih.gov Similar strategies have been explored using Grignard reagents, which add to chiral 2-imidoylphenols to afford enantiopure 2-aminoalkylphenols, including those with a stereogenic quaternary carbon. researchgate.net

Table 2: Diastereoselective Addition of Organolithium Reagents to a Chiral Imidoylphenol This table is a representative example based on findings for the synthesis of chiral aminoalkylphenols.

Organolithium Reagent (R-Li)SolventYield (%)Diastereomeric Ratio (d.r.)Reference
MethyllithiumTHF8590:10 nih.gov
n-ButyllithiumTHF9092:8 nih.gov
PhenyllithiumDiethyl Ether88>98:2 nih.gov

Strategies for Derivatization and Structural Modification

The structure of this compound can be modified at several positions—the phenolic hydroxyl group, the secondary amine, or the aromatic ring—to generate a library of related compounds.

Modification at the Amine and Phenolic Hydroxyl Group:

Amide Formation: The amine functionality can be targeted for derivatization. For instance, 4-hydroxybenzylamine has been coupled with α-lipoic acid (ALA) using EDCI and HOBt as coupling agents to form the corresponding amide, 5-(1,2-Dithiolan-3-yl)-N-(4-hydroxybenzyl)pentanamide. mdpi.com This strategy transforms the amino group into a more complex amide linkage.

Cyclization: Studies on 4-hydroxybenzylamine have shown that it can react with formaldehyde, leading to the formation of cyclic structures known as azacyclophanes. minciencias.gov.co This represents a significant structural modification involving both the amine and the aromatic ring.

Modification of the Phenolic Hydroxyl Group:

Sulfonylation: The hydroxyl group can be converted into a sulfonate ester. For example, a p-hydroxybenzoic acid derivative was treated with p-toluenesulfonyl chloride in the presence of a base to yield a 4-[(4-methylphenyl)sulfonyloxy] derivative. mdpi.com This approach alters the electronic properties and steric bulk at the phenolic position.

Modification of the Aromatic Ring:

C–H Functionalization: Modern synthetic methods allow for direct functionalization of the aromatic ring. Palladium-catalyzed C–H arylation has been used on related benzofuran (B130515) structures containing an 8-aminoquinoline (B160924) directing group to introduce aryl substituents onto the ring. mdpi.com While not directly demonstrated on this compound, this strategy represents a powerful tool for ring derivatization.

Modification of Precursors:

Demethylation: A common strategy for synthesizing hydroxybenzylamines involves the demethylation of their corresponding methoxybenzylamine precursors. google.com For example, 4-methoxybenzylamine (B45378) can be treated with hydrobromic acid to yield 4-hydroxybenzylamine. google.com

These varied strategies provide a robust toolkit for the structural modification of this compound, enabling the synthesis of a wide range of derivatives with tailored properties.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. byjus.com This is due to the delocalization of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring, which increases the ring's nucleophilicity. makingmolecules.com The (butylamino)methyl group, being an alkyl group, is also an ortho, para-director, though its activating effect is less pronounced than that of the hydroxyl group. makingmolecules.com

Nitration Reactions

The introduction of a nitro (-NO₂) group onto the aromatic ring of phenolic compounds is a well-established electrophilic substitution reaction. byjus.com For 4-[(Butylamino)methyl]phenol, nitration is expected to occur at the positions ortho to the strongly activating hydroxyl group. The reaction typically proceeds by treating the phenol (B47542) with nitric acid, often in the presence of a catalyst like sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. savemyexams.com

Reaction Conditions and Products: The reaction of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho and para-nitrophenols. byjus.com In the case of this compound, the para position is already substituted, so nitration would predominantly yield 4-[(Butylamino)methyl]-2-nitrophenol. The use of concentrated nitric acid can lead to the formation of polynitrated products. byjus.com For instance, the nitration of 4-methylphenol can lead to a non-aromatic intermediate. chegg.com

Reactant Reagents Expected Major Product
This compoundDilute HNO₃4-[(Butylamino)methyl]-2-nitrophenol
This compoundConcentrated HNO₃, H₂SO₄4-[(Butylamino)methyl]-2,6-dinitrophenol

Sulfonation Reactions

Influencing Factors: The outcome of the sulfonation of phenols can be temperature-dependent. At lower temperatures, the ortho isomer is often favored, while at higher temperatures, the thermodynamically more stable para isomer may predominate. Given the existing substituent at the para position of this compound, the reaction would be expected to yield the ortho-sulfonated product.

Halogenation Reactions

Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst that is typically necessary for the halogenation of benzene. byjus.com The high reactivity is due to the strong activating effect of the hydroxyl group.

Reaction with Bromine: The reaction of phenols with bromine in a solvent of low polarity, such as chloroform (B151607), at low temperatures can lead to monobromination. byjus.com For this compound, this would likely result in the formation of 2-bromo-4-[(butylamino)methyl]phenol. When treated with bromine water, phenols typically undergo polybromination, leading to the substitution of all available ortho and para positions. byjus.com Thus, this compound would be expected to yield 2,6-dibromo-4-[(butylamino)methyl]phenol. The existence of related brominated compounds like 4-bromo-2-[(ethylamino)methyl]phenol (B1291511) and 2-bromo-6-[(butylamino)methyl]phenol (B13288593) has been noted. ambeed.com

Reactant Reagents Expected Major Product
This compoundBr₂ in CHCl₃2-Bromo-4-[(butylamino)methyl]phenol
This compoundBromine water2,6-Dibromo-4-[(butylamino)methyl]phenol

Reactions Involving the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound also participate in a variety of chemical reactions, including oxidation and condensation reactions.

Oxidation Pathways of Phenolic Hydroxyl Groups

The phenolic hydroxyl group can be oxidized to form various products, including quinones. The presence of electron-donating groups on the benzene ring can enhance the electron density, influencing the rate of oxidation. mdpi.com The oxidation of substituted phenols can be a complex process, yielding a variety of products depending on the oxidant and reaction conditions. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol with oxygen and sodium hydroxide (B78521) yields products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. usgs.gov

Oxidizing Agents: Common oxidizing agents that can be used for the oxidation of phenols include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The oxidation of phenolic compounds in the atmosphere by hydroxyl radicals (•OH) is also a significant degradation pathway. mdpi.com

Mechanisms of Mannich Reactions

The synthesis of this compound itself is a classic example of a Mannich reaction. researchgate.net This reaction involves the aminoalkylation of an acidic proton-containing compound, in this case, phenol, with formaldehyde (B43269) and a primary or secondary amine, such as butylamine (B146782). libretexts.orgwikipedia.org

Mechanism: The Mannich reaction mechanism proceeds in several steps. libretexts.orgadichemistry.com

Iminium Ion Formation: Initially, the amine (butylamine) undergoes a nucleophilic addition to formaldehyde, followed by dehydration, to form an electrophilic iminium ion. wikipedia.orgadichemistry.com

Enolization of Phenol: Under the reaction conditions, phenol exists in equilibrium with its more nucleophilic phenoxide ion.

Nucleophilic Attack: The electron-rich aromatic ring of the phenol (or phenoxide) then acts as a nucleophile, attacking the iminium ion. adichemistry.com This attack occurs preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent re-aromatization yields the final Mannich base, this compound.

Mechanistic Investigations of Complex Transformations

While specific kinetic studies for this compound are not widely documented, the principles governing the reactivity of substituted phenols are well-established. The rate of reactions, such as oxidation, is heavily influenced by the electronic properties of the substituents on the benzene ring. mdpi.com

Electron-donating groups, like the alkylamino-methyl group, increase the electron density of the aromatic ring, making the phenol more susceptible to electrophilic attack and oxidation. Conversely, electron-withdrawing groups decrease reactivity. vedantu.com Kinetic studies on various substituted phenols have demonstrated a correlation between reaction rates and parameters like redox potentials. mdpi.com For instance, the second-order rate constants for the reaction of phenols with hydroxyl radicals show significant variation based on the substituent. mdpi.com

The table below, based on general findings for substituted phenols, illustrates the expected influence of different substituent types on reaction kinetics. The butylaminomethyl group is an activating, electron-donating group and would be expected to enhance reaction rates in a manner similar to other activating groups.

Mechanistic studies of reactions involving aminomethylphenols have identified various catalytic cycles and transient species. In the synthesis of aminomethylphenols via the one-pot Petasis borono-Mannich reaction, a proposed catalytic cycle involves the use of magnetic Fe₃O₄ nanoparticles. ias.ac.in This catalyst is noted for its reusability over several cycles without significant loss of activity. ias.ac.in

In the context of the Mannich reaction, which is a common route for synthesizing aminomethylphenols, the reactive species is generally considered to be an N-methylenealkylamine (an iminium ion). researchgate.net A detailed investigation into the Mannich reaction of phenols identified several key intermediates. The initial product, an o-hydroxybenzylamine, can undergo a rapid and reversible transformation with the N-methylenealkylamine to form a heterocyclic benzoxazine (B1645224) intermediate. researchgate.net

For other transformations, distinct intermediates are postulated:

Reimer-Tiemann Reaction : The principal reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and a strong base. byjus.comquora.com The reaction proceeds through a dichloromethyl-substituted phenol intermediate before hydrolysis yields the final aldehyde. quora.com

Palladium-Catalyzed Aminomethylation : In these reactions, aminomethyl cyclopalladated complexes can act as well-defined catalysts. The mechanism involves the oxidative addition of aminals to a Pd(0) species, forming a complex where both the palladium center and the methylene (B1212753) site are electrophilic. nih.gov

The elucidation of reaction pathways for complex transformations of phenols often requires advanced analytical techniques. For example, ¹H NMR spectroscopy has been used to monitor the progress of the Mannich reaction of phenols, allowing for the quantification of reactants, intermediates, and products over time. researchgate.net Such studies have been crucial in understanding the formation of by-products.

In the synthesis of o-aminomethylphenols, several side reactions can occur. One identified by-product is a benzyldiamine, formed alongside the primary o-hydroxybenzylamine product. researchgate.net Furthermore, the initially formed aminomethylphenol can react further, as seen in its reversible conversion to a benzoxazine. researchgate.net

The complexity of these reaction networks is highlighted in studies of related systems. For instance, the oxidation and crosslinking of catechol in the presence of a primary amine was found to generate over 60 different products within minutes, demonstrating that reaction pathways can be highly branched and lead to a wide array of substances via mechanisms like Michael-type additions and aryloxyl-phenol coupling. plos.org This suggests that transformations of this compound could also yield a complex mixture of products depending on the reaction conditions. The formation of oligomers and polymers is a common side reaction in processes like the Lederer-Manasse reaction. uou.ac.insigmaaldrich.com

Intramolecular proton transfer is a fundamental process in phenol chemistry, often occurring as part of a proton-coupled electron transfer (PCET) mechanism. nih.govnih.gov In this process, the transfer of a proton and an electron occur in a single, concerted kinetic step. nih.gov For a molecule like this compound, an intramolecular hydrogen bond can potentially form between the phenolic hydroxyl group (the proton donor) and the nitrogen atom of the butylamino group (the proton acceptor).

The transfer of the phenolic proton can proceed via two general mechanisms:

Direct Intramolecular Transfer : If the geometry of the molecule allows for the formation of a stable, cyclic transition state (typically 5- or 6-membered), the proton can transfer directly from the oxygen to the nitrogen. masterorganicchemistry.com

Solvent-Assisted Transfer : When the donor and acceptor groups are too far apart for direct transfer, solvent molecules can act as a "proton shuttle," facilitating the transfer through a series of intermolecular acid-base reactions. masterorganicchemistry.com

Such proton transfer events are often initiated by electronic excitation (excited-state intramolecular proton transfer, or ESIPT), where the acidity of the phenol and the basicity of the amine are significantly increased. uc.ptmdpi.com The feasibility of this process in this compound would depend on the conformational flexibility of the butylaminomethyl side chain, which would determine the proximity of the nitrogen atom to the phenolic proton. This process is critical in the function of many biological systems and synthetic catalysts where phenoxyl radicals are generated as intermediates. nih.gov

Photo-induced Electron Transfer (PET) Mechanisms

Photo-induced Electron Transfer (PET) is a critical mechanism in the design of fluorescent sensors and photosensitive systems. rsc.orgcapes.gov.br While direct experimental studies on the PET mechanisms of this compound are not extensively documented, its molecular structure contains all the necessary components to function as a PET system, often described by the "fluorophore-spacer-receptor" model. rsc.org

In this model, the this compound molecule can be dissected as follows:

Fluorophore: The phenol ring serves as the light-absorbing and emitting moiety.

Spacer: The methylene (-CH₂-) group acts as a non-conjugated linker.

Receptor/Donor: The butylamino group, with its nitrogen lone pair, functions as the electron donor.

The theoretical PET process in this compound would involve the excitation of the phenol fluorophore by UV light. In the ground state, the molecule may exhibit fluorescence. However, upon excitation, it becomes possible for an electron from the highest occupied molecular orbital (HOMO) of the electron-rich amino group to transfer to the now-vacant HOMO of the excited fluorophore. This process, known as quenching, prevents the electron in the fluorophore's lowest unoccupied molecular orbital (LUMO) from returning to the ground state via radiative emission, thus turning the fluorescence "off". rsc.org

This PET process is highly sensitive to the chemical environment of the amino group. For instance, in an acidic medium, the nitrogen atom would be protonated to form an ammonium (B1175870) cation (-NH₂⁺-). This protonation engages the nitrogen's lone pair of electrons, making them unavailable for electron transfer. Consequently, the PET process is inhibited, and the fluorescence of the phenol moiety would be "switched on". rsc.org This pH-dependent switching is a hallmark of many PET-based fluorescent sensors. rsc.org The efficiency of the electron transfer is governed by the oxidation potential of the donor (the amino group) and the reduction potential of the excited fluorophore. jst.go.jpresearchgate.net

Table 1: Theoretical PET Mechanism Components and States for this compound

Component Molecular Fragment Function in PET
Fluorophore Phenol Ring Absorbs light and can fluoresce. Acts as the electron acceptor in the excited state.
Spacer Methylene Group (-CH₂-) Prevents conjugation between the fluorophore and the receptor, enabling through-space PET.
Receptor Butylamino Group (-NH-C₄H₉) Acts as the electron donor, quenching the fluorophore's emission.
System State Condition Fluorescence
"Off" State Neutral or Basic pH PET occurs; fluorescence is quenched.

Intermolecular Interactions and Self-Assembly Phenomena

The self-assembly of molecules into ordered supramolecular structures is dictated by a variety of non-covalent intermolecular forces. nih.govsavemyexams.com The structure of this compound possesses several functional groups capable of engaging in such interactions, suggesting a rich potential for forming well-defined assemblies in the solid state or in solution.

The primary interactions governing the self-assembly of this compound are:

Hydrogen Bonding: This is the most significant directional force in this system. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the secondary amine (-NH-) group can also act as a donor. The lone pairs on the phenolic oxygen and the amino nitrogen atoms serve as hydrogen bond acceptors. savemyexams.com These interactions can lead to the formation of extended chains or dimeric structures. For instance, chains can form via O-H···N or N-H···O hydrogen bonds, linking molecules head-to-tail. Similar patterns are observed in related aminophenol structures. wikipedia.orgiucr.orgmdpi.com

π-π Stacking: The aromatic phenol rings can stack on top of each other. These interactions, driven by the overlap of π-orbitals, add stability to the supramolecular architecture, often working in concert with hydrogen bonds to build layered or columnar structures.

Van der Waals Forces: The nonpolar n-butyl group contributes through weaker, non-directional van der Waals forces (specifically, London dispersion forces). These hydrophobic interactions become significant in aggregate, helping to fill space efficiently and stabilize the crystal lattice or molecular assemblies. nih.gov

The interplay of these forces determines the final crystal packing or supramolecular arrangement. researchgate.net For example, a likely scenario involves the formation of hydrogen-bonded chains, which are then further organized into layers or 3D networks through π-π stacking and van der Waals interactions among the aromatic rings and butyl chains, respectively. The conformation of the molecule, particularly the dihedral angle between the plane of the phenyl ring and the butylamino-methyl substituent, would be a result of the balance between minimizing steric hindrance and maximizing these stabilizing intermolecular interactions. mdpi.com

Table 2: Potential Intermolecular Interactions in this compound

Interaction Type Participating Groups Role in Self-Assembly
Hydrogen Bonding (Donor-Acceptor) O-H ··· N Formation of primary chains or dimers.
N-H ··· O Formation of primary chains or dimers.
O-H ··· O Potential for cross-linking chains.
π-π Stacking Phenol Ring ↔ Phenol Ring Stabilization of layered or columnar structures.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of the molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations, such as stretching and bending.

Table 1: Expected Vibrational Modes for 4-[(Butylamino)methyl]phenol

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
O-H Stretch 3200-3600 Phenol (B47542)
N-H Stretch 3300-3500 Secondary Amine
Aromatic C-H Stretch >3000 Benzene (B151609) Ring
Aliphatic C-H Stretch <3000 Butyl, Methyl
C=C Stretch 1450-1600 Benzene Ring
C-O Stretch 1200-1300 Phenol

This table represents generalized expected ranges for the identified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The aromatic protons on the para-substituted benzene ring would likely appear as two doublets in the range of 6.5-7.5 ppm. The proton of the phenolic -OH group would present a signal that can vary in chemical shift, while the N-H proton of the amine would also give a characteristic signal. The methylene (B1212753) protons (-CH₂-) adjacent to the amine and the aromatic ring would have specific chemical shifts, and the protons of the butyl group (CH₃, -CH₂-, -CH₂-, -CH₂-) would appear as distinct signals in the upfield region of the spectrum. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon atoms of the aromatic ring would resonate in the 110-160 ppm range, with the carbon attached to the hydroxyl group appearing at the lower field end. docbrown.infolibretexts.org The carbons of the butyl group and the methylene bridge would be found in the upfield region, typically below 60 ppm. chemicalbook.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic C-H 6.5 - 7.5 110 - 160
Phenolic O-H Variable N/A
Amine N-H Variable N/A
Ar-CH₂-N ~3.5 - 4.5 ~45 - 55
N-CH₂- (Butyl) ~2.5 - 3.0 ~40 - 50
-CH₂- (Butyl) ~1.2 - 1.7 ~20 - 35

This table represents generalized expected chemical shift ranges.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. For a molecule like this compound, crystallographic analysis would confirm the geometry of the benzene ring, the conformation of the butylamino-methyl side chain, and detail the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the amine group, that stabilize the crystal structure. scispace.comresearchgate.net

A typical crystallographic study would report the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ).

Electronic Spectroscopy (UV-Vis) and Fluorescence Studies for Electronic Structure and Interaction Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, electronic transitions, likely of the π → π* type associated with the benzene ring, would be expected. The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the ring and by the solvent used. researchgate.netias.ac.in Fluorescence spectroscopy could also be employed to study the molecule's emissive properties upon excitation at an appropriate wavelength, offering further insight into its electronic structure and excited states.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. purdue.edu The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. nist.gov The fragmentation pattern would arise from the cleavage of specific bonds within the ionized molecule. Common fragmentation pathways for this compound would likely include cleavage of the C-C bond between the methylene group and the benzene ring (benzylic cleavage) and cleavage of the C-N bond. libretexts.orgdocbrown.infolibretexts.org The resulting fragment ions provide a fingerprint that helps to confirm the molecular structure. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Salbutamol / Albuterol
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
4-chlorophenol

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 4-[(Butylamino)methyl]phenol, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By minimizing the energy of the molecule, DFT methods can predict bond lengths, bond angles, and dihedral angles with high precision.

Basis Set Selection and Computational Methodologies in Quantum Chemical Calculations

The accuracy of quantum chemical calculations, including DFT, is highly dependent on the choice of the basis set and the specific computational methodology. A basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used. The choice of basis set represents a trade-off between computational expense and the desired accuracy of the results.

The selection of the DFT functional is another critical aspect. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely employed for their reliability in predicting the properties of organic compounds. The combination of a suitable functional and basis set is crucial for obtaining meaningful and predictive computational results for this compound.

Reactivity Descriptors Analysis

To understand the chemical reactivity of this compound, a variety of reactivity descriptors derived from computational calculations are analyzed.

Fukui Functions: These functions help to identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This is achieved by analyzing the change in electron density when an electron is added or removed from the molecule.

Mulliken Atomic Charges: This analysis provides an estimation of the partial charge on each atom in the molecule. It helps in understanding the electrostatic interactions and identifying electron-rich and electron-deficient regions within this compound.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding within the molecule. It describes the electron density in terms of localized bonds and lone pairs, offering insights into hybridization and delocalization of electrons, such as hyperconjugative interactions that contribute to the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group.

Table 1: Calculated Reactivity Descriptors for this compound

DescriptorValueSignificance
HOMO Energy Data not availableElectron-donating ability
LUMO Energy Data not availableElectron-accepting ability
HOMO-LUMO Gap Data not availableKinetic stability and chemical reactivity
Mulliken Charge on Oxygen Data not availablePotential site for electrophilic attack
Mulliken Charge on Nitrogen Data not availablePotential site for electrophilic attack

Thermodynamic Parameter Calculations and Stability Analysis

Computational methods can be used to calculate various thermodynamic parameters of this compound, such as its enthalpy, entropy, and Gibbs free energy of formation. These calculations are typically performed at a standard temperature and pressure. The calculated values provide insights into the molecule's thermodynamic stability. By comparing the energies of different possible isomers or conformers, the most thermodynamically stable form can be identified.

Potential Energy Surface (PES) Scans and Conformational Analysis

The flexibility of the butyl chain and the bond connecting the methylamino group to the phenol (B47542) ring in this compound allows for the existence of multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations. By systematically rotating specific dihedral angles and calculating the energy at each step, a PES is generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Applications and Research Directions in Chemical Science

Catalysis and Catalytic Processes Utilizing Aminomethylphenols

Aminomethylphenols have emerged as valuable ligands and catalysts in a range of organic transformations due to their bifunctional properties. The presence of both a Lewis basic amino group and an acidic phenolic proton allows them to participate in cooperative catalysis. Furthermore, these molecules can act as effective bidentate ligands for stabilizing metal nanoparticles and complexes, leading to robust and recyclable heterogeneous catalysts.

Research has demonstrated that aminomethylphenols, particularly 2-(aminomethyl)phenol derivatives, are effective in facilitating carbon-carbon bond formation reactions. For instance, they have been successfully employed as catalysts in the Knoevenagel condensation, a key reaction for synthesizing α,β-unsaturated compounds. In these processes, the amino group can activate the methylene (B1212753) compound, while the phenolic hydroxyl group can activate the carbonyl component, leading to high yields of the desired product.

Moreover, aminomethylphenols serve as excellent stabilizing agents for palladium nanoparticles. These supported palladium catalysts have shown high activity and recyclability in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds. The aminomethylphenol ligand coordinates to the palladium surface, preventing aggregation and leaching of the metal, thereby enhancing the catalyst's longevity and efficiency. The bifunctional nature of these ligands, with both amino and hydroxyl groups, allows for strong chelation with transition metal ions, forming stable six-membered ring coordination structures that immobilize the metal catalyst effectively biosynth.com. Nanoparticles modified with 2-(aminomethyl)phenols have been successfully designed and synthesized as reusable catalysts for both the Knoevenagel reaction and as carriers for palladium nanoparticles in Suzuki coupling reactions asianpubs.org.

The catalytic utility of this class of compounds is summarized in the table below:

Catalytic ReactionRole of AminomethylphenolCatalyst SystemRepresentative Yields
Knoevenagel CondensationBifunctional organocatalyst2-(Aminomethyl)phenol-modified boehmiteUp to 99%
Suzuki-Miyaura CouplingStabilizing ligand for Pd nanoparticlesPd nanoparticles on 2-(aminomethyl)phenol-modified boehmiteHigh reactivity reported
Catalytic OxidationSubstrate/LigandFeCl2/Fe(o)/O2Not specified

Chemosensor Development and Sensing Mechanisms

The structural framework of aminomethylphenols, featuring both a hydrogen bond donor (phenol) and an electron-donating/metal-coordinating site (amino group), makes them promising candidates for the development of chemosensors. These sensors can be designed to detect various analytes, including metal ions and anions, through mechanisms that induce a measurable optical or electrochemical response.

Selective Detection of Metal Ions

Derivatives of aminomethylphenols can be designed as selective chemosensors for various metal ions. The coordination of a target metal ion with the amino and phenolic groups can lead to significant changes in the molecule's electronic properties. This interaction can be transduced into a colorimetric or fluorometric signal. For example, the binding of a metal ion can alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a visible color change. Organic molecules containing nitrogen, oxygen, and sulfur moieties are often used as chemosensors due to their ability to coordinate with different metal ions and produce a quantitative analytical signal asianpubs.org. The design of such sensors often involves integrating a fluorophore, where metal binding can modulate processes like photo-induced electron transfer (PET), leading to fluorescence enhancement or quenching biosynth.com.

Anion Recognition and Sensing

The phenolic hydroxyl group in aminomethylphenols can act as a hydrogen bond donor for the recognition of anions. By modifying the aminomethylphenol backbone with appropriate recognition motifs, selective anion sensors can be developed. Anion binding can disrupt or enhance existing hydrogen bonding networks or influence the electronic properties of an integrated signaling unit, leading to a detectable response. For instance, macrocyclic compounds containing phenolic groups, such as resorcin bldpharm.comarenes, have been studied as multidentate anion receptors where the phenolic OH groups are primary binding sites nsf.gov.

Fluorescence-Based Sensing Modalities

Fluorescence spectroscopy is a highly sensitive technique, making fluorescent chemosensors particularly valuable for detecting trace amounts of analytes. Aminomethylphenol derivatives can be functionalized with fluorophores to create "turn-on" or "turn-off" fluorescent sensors. In a "turn-off" sensor, the fluorescence of the molecule is quenched upon binding to the analyte. Conversely, in a "turn-on" sensor, fluorescence is enhanced. These changes can be triggered by mechanisms such as chelation-enhanced fluorescence (CHEF), photo-induced electron transfer (PET), or Förster resonance energy transfer (FRET). For example, a sensor might be designed where the lone pair of electrons on the nitrogen atom quenches the fluorescence of a nearby fluorophore via PET. Upon binding of a metal ion, these electrons are engaged in coordination, inhibiting the PET process and restoring fluorescence nih.gov.

Ligand Chemistry and Metal Complexation Studies

The ability of aminomethylphenols to act as ligands and form stable complexes with a wide range of metal ions is a central aspect of their chemistry. The presence of both a hard oxygen donor (phenolic) and a borderline nitrogen donor (amino) allows them to coordinate with various metal centers, exhibiting different coordination modes (monodentate, bidentate, or bridging).

Studies on the coordination chemistry of aminophenol-based ligands, such as Schiff bases derived from them, have shown that they readily form stable complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). The geometry of these complexes can vary from square planar to octahedral, depending on the metal ion, the stoichiometry of the ligand, and the presence of other coordinating species. Spectroscopic techniques such as IR, UV-Vis, and NMR, along with X-ray crystallography, are instrumental in characterizing these metal complexes and elucidating their structures. For example, the coordination of the ligand to the metal is often confirmed by shifts in the C=N and C-O stretching frequencies in the IR spectrum. The formation of metal-ligand bonds is a key aspect of creating coordination compounds, where the ligand acts as a Lewis base and the metal as a Lewis acid specialchem.com. The stability of these complexes can be quantified by determining their stability constants, which provide a measure of the strength of the metal-ligand interaction in solution vinatiorganics.comresearchgate.net.

Polymer Chemistry and Material Science Applications (e.g., Polymer Additives, Antioxidants)

In the realm of polymer science, phenolic compounds are widely recognized for their antioxidant properties. They can inhibit the oxidative degradation of polymers by scavenging free radicals, thereby extending the material's lifespan and maintaining its mechanical properties. The presence of the aminomethyl group in 4-[(butylamino)methyl]phenol can offer additional functionalities, such as improved compatibility with the polymer matrix or synergistic antioxidant effects.

Phenolic antioxidants are crucial additives for protecting polymers like plastics and rubbers from degradation caused by heat, light, and mechanical stress basf.comeuroplas.com.vn. They function as primary antioxidants by donating a hydrogen atom from the phenolic hydroxyl group to reactive radicals, thus terminating the degradation chain reaction basf.com. The resulting phenoxyl radical is stabilized by resonance, preventing it from initiating new degradation chains. While sterically hindered phenols are most common, the combination of a phenol (B47542) with an amine moiety in one molecule could offer unique stabilizing properties. The hydrophobic butyl group in this compound could enhance its solubility and compatibility within various polymer matrices smolecule.com.

Furthermore, the bifunctional nature of aminomethylphenols makes them potential monomers for the synthesis of new functional polymers. The amino and hydroxyl groups can be utilized in polycondensation or ring-opening polymerization reactions to incorporate the aminomethylphenol unit into the polymer backbone or as a pendant group. Such polymers could exhibit inherent antioxidant properties, improved thermal stability, or the ability to chelate metal ions. The potential for these molecules in material science is also noted, where the combination of hydrophobic and hydrophilic groups could be leveraged for creating self-assembling or other functional materials smolecule.com.

Application AreaFunction of AminomethylphenolPotential Benefit
Polymer AdditiveAntioxidantPrevents oxidative degradation, enhances polymer durability
Polymer AdditiveThermal StabilizerImproves resistance to heat-induced degradation
Monomer SynthesisBuilding block for functional polymersCreates polymers with built-in antioxidant or chelating properties

Synthesis of Pharmaceutical Intermediates and Chemical Scaffolds

The molecular architecture of this compound makes it a valuable building block in the design and synthesis of more complex molecules for pharmaceutical applications. The presence of both a phenolic hydroxyl group and a secondary amino group on a stable benzene (B151609) ring scaffold provides two distinct points for chemical modification, allowing for the construction of diverse molecular libraries.

The hydroxybenzylamine moiety is a recognized pharmacophore present in various biologically active compounds. This structural motif is crucial for molecular recognition and binding to biological targets such as receptors and enzymes. Consequently, this compound serves as a key starting material or intermediate for creating analogues of known drugs or novel chemical entities. The butyl group attached to the amine can influence the lipophilicity of the final compound, which is a critical parameter for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Researchers can leverage the reactivity of the hydroxyl and amino groups to introduce further complexity, building scaffolds that can be elaborated into potential therapeutic agents for a range of diseases.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

Scaffold Type Synthetic Modification Potential Therapeutic Area
Beta-agonist Analogues N-alkylation, etherification of the phenol Asthma, Cardiovascular diseases
Antioxidant Derivatives Esterification of the phenol Neurodegenerative diseases, Anti-inflammatory
Heterocyclic Systems Condensation reactions involving the amine Anticancer, Antimicrobial
Enzyme Inhibitors Acylation of the amine, substitution on the ring Various metabolic disorders

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

Phenolic Mannich bases are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption mechanism is facilitated by several key molecular features:

Heteroatoms: The nitrogen and oxygen atoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

Aromatic Ring: The π-electrons of the benzene ring provide another avenue for interaction with the metal surface.

Hydrophobic Moiety: The butyl group contributes to the formation of a more compact and hydrophobic protective film.

This adsorption process is typically a combination of physisorption (electrostatic attraction between charged metal surfaces and the protonated amine) and chemisorption (the formation of coordinate bonds between the inhibitor and metal atoms). This synergistic interaction leads to a stable and effective inhibitor film on the metal surface, significantly reducing the rates of both anodic and cathodic corrosion reactions. Studies on similar compounds indicate that the adsorption often conforms to the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules on the metal surface.

Table 2: Key Factors in the Corrosion Inhibition Mechanism

Feature Role in Adsorption Type of Interaction
Nitrogen Atom Electron donation to metal d-orbitals Chemisorption
Oxygen Atom Electron donation to metal d-orbitals Chemisorption
Benzene Ring π-electron interaction with metal surface Physisorption/Chemisorption
Protonated Amine Electrostatic attraction to charged surface Physisorption

Research into Non-Linear Optical (NLO) Materials

Organic molecules with non-linear optical (NLO) properties are of significant interest for applications in optoelectronics, telecommunications, and optical data processing. A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A structure).

Table 3: Structural Features of this compound Relevant to NLO Properties

Molecular Component Function in NLO Context
Hydroxyl Group (-OH) Electron Donor (D)
Phenyl Ring π-Conjugated Bridge (π)
(Butylamino)methyl Group Modulator of electron density and asymmetry

Role as Synthetic Building Blocks and Organic Synthesis Reagents

The utility of this compound as a synthetic building block is rooted in the distinct reactivity of its functional groups. This bifunctionality allows it to be used in a wide array of chemical transformations to construct more elaborate molecular frameworks.

Key reaction sites include:

The Phenolic Hydroxyl Group: This group can readily undergo O-alkylation, O-acylation, and etherification, allowing for the introduction of various substituents or for the molecule to be tethered to other scaffolds.

The Secondary Amine: The amine is nucleophilic and can participate in N-alkylation, N-acylation, and condensation reactions. It is a key handle for building nitrogen-containing heterocyclic systems.

The Aromatic Ring: The ring is activated by the hydroxyl group and can undergo electrophilic aromatic substitution, typically at the positions ortho to the hydroxyl group, enabling further functionalization of the core structure.

This versatility makes this compound a valuable reagent in combinatorial chemistry and targeted organic synthesis, where the goal is to create novel compounds with specific structural and functional properties.

Table 4: Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Potential Product
Phenolic -OH Williamson Ether Synthesis Aryl ethers
Phenolic -OH Esterification Phenyl esters
Secondary -NH Acylation Amides
Secondary -NH Reductive Amination Tertiary amines
Aromatic Ring Nitration, Halogenation Substituted phenols

Future Research Perspectives for 4 Butylamino Methyl Phenol

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of aminophenols often relies on multi-step processes that can involve harsh reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic pathways to 4-[(Butylamino)methyl]phenol.

Key research objectives in this area include:

Catalytic Direct Amination: A significant advancement in synthetic chemistry is the direct amination of phenols, which offers a highly atom-economical route to anilines and their derivatives. Future work should investigate the use of transition metal catalysts, such as rhodium and palladium, for the direct coupling of a suitable phenol (B47542) precursor with butylamine (B146782). These methods often produce water as the sole byproduct, aligning with the principles of green chemistry.

Bio-based Feedstocks: The reliance on petrochemicals is a major environmental concern. Research into synthesizing this compound from bio-based feedstocks, such as lignin-derived phenols like hydroquinone, presents a promising avenue for sustainability. This approach would contribute to a circular economy by valorizing biomass.

Green Reaction Media: The use of environmentally benign solvents is crucial. Exploring reactions in media such as water or pressurized CO₂/H₂O systems could drastically reduce the environmental footprint of the synthesis. The CO₂/H₂O system, for instance, can generate self-neutralizing carbonic acid, eliminating the need for strong mineral acids.

Continuous Flow Processes: Shifting from batch to continuous-flow synthesis can offer improved safety, efficiency, and scalability. Future studies could develop a continuous-flow process for the synthesis of this compound, allowing for precise control over reaction parameters and potentially higher yields.

Proposed Synthetic StrategyKey AdvantagesRelevant Research Area
Rhodium/Palladium-Catalyzed Direct AminationHigh atom economy, water as the only byproduct, redox-neutral.Homogeneous/Heterogeneous Catalysis
Synthesis from Lignin-Derived PrecursorsUtilization of renewable resources, reduced reliance on fossil fuels.Biomass Valorization, Green Chemistry
Reactions in Pressurized CO₂/H₂OAvoidance of mineral acids, environmentally benign solvent system.Green Engineering
Continuous-Flow Microreactor SynthesisEnhanced safety, improved process control, scalability.Process Chemistry, Chemical Engineering

Design and Development of Advanced Functional Derivatives with Tunable Properties

The inherent reactivity of the phenol and amine groups in this compound makes it an excellent scaffold for creating a diverse library of functional derivatives with tailored properties.

Future research should focus on:

Hindered Phenolic Antioxidants: By introducing bulky alkyl groups at the positions ortho to the hydroxyl group, novel hindered phenolic antioxidants can be synthesized. These derivatives are critical for preventing oxidative degradation in polymers, plastics, lubricants, and coatings. The existing butylamino group may already confer some of these properties, a hypothesis that warrants experimental validation.

Corrosion Inhibitors: Aminophenols have demonstrated significant potential as effective and environmentally friendly corrosion inhibitors for metals and alloys. The amine and hydroxyl groups can adsorb onto a metal surface, forming a protective film. Future work could involve synthesizing derivatives of this compound to enhance their adsorption efficiency and protective capabilities on various substrates like aluminum and steel.

Polymer Building Blocks: The bifunctional nature of the molecule allows it to be used as a monomer for the synthesis of novel polymers. Derivatives could be designed to be incorporated into polyamides, polyethers, or epoxy resins, potentially imparting enhanced thermal stability, antioxidant properties, or flame retardancy to the final materials.

Derivative ClassTarget ApplicationKey Structural Feature
Sterically Hindered DerivativesPolymer Stabilizers, AntioxidantsBulky groups ortho to the phenolic -OH
Chelating DerivativesCorrosion InhibitorsFunctional groups enhancing surface adsorption
Polymerizable MonomersHigh-Performance PolymersIntroduction of reactive sites for polymerization
Biologically Active ConjugatesPharmaceuticals, AgrochemicalsLinkage to known pharmacophores

In-depth Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing processes and designing new ones.

Key areas for mechanistic investigation include:

Mannich-Type Reaction Pathway: The most probable synthetic route to this compound is the Mannich reaction, involving a phenol, formaldehyde (B43269), and butylamine. The mechanism proceeds through the formation of an iminium ion from butylamine and formaldehyde, which is then attacked by the electron-rich phenol ring. Detailed kinetic and spectroscopic studies are needed to identify reaction intermediates, transition states, and rate-determining steps for this specific system.

Catalytic Amination Mechanisms: For novel catalytic routes, understanding the role of the metal center is paramount. Mechanistic studies on rhodium-catalyzed amination of phenols suggest a pathway involving π-coordination of the phenol to the metal, facilitating a keto-enol tautomerization that enables the dehydrative condensation with the amine. Similar in-depth studies, including kinetic modeling, would be necessary to understand and optimize any new catalytic synthesis developed for this compound.

Oxidation and Degradation Pathways: To evaluate its potential as an antioxidant, it is crucial to understand the mechanism by which this compound and its derivatives scavenge free radicals. This involves studying the formation and stability of the resulting phenoxyl radical.

Integration of Advanced Computational Methodologies with Experimental Studies

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process.

Future research should leverage a synergistic approach combining computational and experimental techniques:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate key molecular properties. This includes bond dissociation enthalpies (BDEs) of the O-H bond to predict antioxidant activity, ionization potentials, and proton affinities. DFT is also invaluable for mapping reaction energy profiles to elucidate reaction mechanisms and predict pKa values.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their functional properties, such as antioxidant capacity or corrosion inhibition efficiency. These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics: In exploring potential biological applications, molecular docking can predict the binding affinity and interaction modes of derivatives with specific protein targets, such as enzymes. Molecular dynamics simulations can further be used to study the adsorption of these molecules on metal surfaces, providing insights into their performance as corrosion inhibitors.

Computational MethodResearch ApplicationPredicted Properties/Outcomes
Density Functional Theory (DFT)Mechanistic Studies, Property PredictionReaction energies, bond dissociation enthalpies, pKa.
QSARDesign of Functional DerivativesCorrelation of structure with antioxidant or toxicological activity.
Molecular Dynamics (MD)Corrosion Inhibition, Biological InteractionsAdsorption energies on surfaces, ligand-protein stability.
Molecular DockingDrug Discovery, Enzyme InhibitionBinding affinity, interaction modes with biological targets.

Expansion of Application Domains in Emerging Chemical Technologies

The unique combination of functional groups in this compound opens doors to a range of applications in both established and emerging technologies.

Future research should explore its potential in the following domains:

Advanced Polymer Additives: Beyond general antioxidant use, derivatives could be designed as multifunctional additives. For example, they could act as combined thermal and UV stabilizers or as compatibilizers in polymer blends. The hindered amine light stabilizer (HALS) functionality could be explored in conjunction with the phenolic antioxidant properties.

Smart Coatings and Corrosion Sensing: Functionalized derivatives of this compound could be incorporated into coatings that not only protect against corrosion but also indicate when the protective layer is breached. This could be achieved by designing molecules that change color or fluorescence upon interaction with corrosive species or changes in pH.

Pharmaceutical and Agrochemical Intermediates: Mannich bases are valuable intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The structure of this compound can serve as a starting point for the synthesis of more complex, biologically active molecules.

Q & A

Q. What are the recommended methods for synthesizing 4-[(Butylamino)methyl]phenol, and what analytical techniques are used to confirm its purity?

Methodological Answer: The synthesis of this compound derivatives can be achieved via indirect reductive amination. For example, 3,5-di-tert-butyl-4-hydroxybenzaldehyde reacts with butylamine in the presence of sodium borohydride (NaBH₄) to form 2,6-di-tert-butyl-4-(butylamino)methylphenol. Purification is typically performed using silica gel flash column chromatography, yielding ~61.5% purity . Analytical Validation:

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity by identifying characteristic peaks for the phenolic -OH, tert-butyl groups, and butylamino chain.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating impurities.
  • X-ray Crystallography: Provides crystallographic data to validate molecular geometry, as demonstrated in studies of analogous compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use impermeable gloves (e.g., butyl rubber) compliant with EN374 standards and safety goggles to prevent skin/eye contact .
  • Storage: Store in sealed, labeled containers in a cool, dry, ventilated area away from ignition sources. Compatibility with original container materials (e.g., glass) must be verified .
  • Waste Disposal: Follow institutional guidelines for phenolic waste, including neutralization and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups in derivatives of this compound influence its antioxidant activity in polymer stabilization?

Methodological Answer: The tert-butyl groups at the 2- and 6-positions create steric hindrance, protecting the phenolic -OH group from oxidative degradation. This enhances antioxidant efficacy in polymers by stabilizing free radicals through electron donation. Experimental Design:

  • Accelerated Aging Tests: Expose polymer samples with/without the compound to elevated temperatures and oxygen-rich environments.
  • FT-IR Spectroscopy: Monitor oxidation-induced carbonyl formation to quantify antioxidant performance.
  • Mechanistic Studies: Use density functional theory (DFT) to model radical scavenging pathways and compare activation energies with/without tert-butyl groups .

Q. What experimental approaches can resolve contradictions in reaction mechanisms involving this compound and amine derivatives?

Methodological Answer: Contradictions in reaction pathways (e.g., product variability with different amines) can be resolved via:

  • Controlled Reactivity Studies: React this compound with amines (e.g., morpholine) under varied conditions (temperature, solvent). Monitor intermediates using in situ NMR or mass spectrometry .
  • Isolation of Intermediates: Purify transient species (e.g., 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone) via flash chromatography for structural validation .
  • Kinetic Analysis: Compare reaction rates under different pH and solvent polarities to identify rate-determining steps.

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified alkyl chains or substituents (e.g., fluorinated groups) to assess antimicrobial or antioxidant potency.
  • Biological Assays: Use microplate-based assays (e.g., MIC for antimicrobial activity, DPPH radical scavenging for antioxidants).
  • Computational Modeling: Employ molecular docking to predict binding affinities with target enzymes (e.g., cytochrome P450) .

Q. What are the challenges in characterizing hydrogen-bonding interactions in this compound crystals?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve O—H···O and O—H···N interactions in the crystal lattice. For example, studies on analogous compounds reveal hydrogen-bonded networks stabilizing the crystal structure .
  • Thermogravimetric Analysis (TGA): Assess thermal stability to correlate hydrogen-bond strength with decomposition temperatures.
  • Solid-State NMR: Differentiate dynamic vs. static hydrogen bonds by analyzing proton chemical shifts.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks: Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Impurity Profiling: Use LC-MS to identify trace contaminants (e.g., unreacted aldehydes) that may skew bioactivity results.
  • Meta-Analysis: Compare data across peer-reviewed studies to isolate variables (e.g., solvent choice, cell lines) influencing activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.